3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
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Overview
Description
3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is a boronic acid ester derivative. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine typically involves a multi-step process. One common method includes the following steps:
Borylation Reaction: The starting material, 3-Fluoro-2-methoxypyrazine, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Purification: The crude product is purified by column chromatography to obtain the desired boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluorine atom in the pyrazine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Scientific Research Applications
3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Employed in the development of enzyme inhibitors and other bioactive compounds.
Medicine: Investigated for its potential use in the synthesis of anticancer and antimicrobial agents.
Industry: Utilized in the production of agrochemicals and materials science for the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process is crucial in forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which can influence its reactivity and the types of products formed in chemical reactions. The presence of both a fluorine atom and a methoxy group can also affect its electronic properties, making it distinct from other boronic esters.
Properties
Molecular Formula |
C11H16BFN2O3 |
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Molecular Weight |
254.07 g/mol |
IUPAC Name |
3-fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C11H16BFN2O3/c1-10(2)11(3,4)18-12(17-10)7-6-14-9(16-5)8(13)15-7/h6H,1-5H3 |
InChI Key |
FUMOZFONZIBXIO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)F)OC |
Origin of Product |
United States |
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